Cas no 69918-48-5 (3-(bromomethyl)-5-(trifluoromethyl)-1H-pyrazole)
3-(bromomethyl)-5-(trifluoromethyl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 3-(bromomethyl)-5-(trifluoromethyl)-1H-pyrazole
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- MDL: MFCD32678557
- Inchi: 1S/C5H4BrF3N2/c6-2-3-1-4(11-10-3)5(7,8)9/h1H,2H2,(H,10,11)
- InChI Key: INRNGXYKFUSHIQ-UHFFFAOYSA-N
- SMILES: C(C1NN=C(CBr)C=1)(F)(F)F
3-(bromomethyl)-5-(trifluoromethyl)-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1545755-1g |
3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole |
69918-48-5 | 98% | 1g |
¥11000.00 | 2024-05-03 | |
| Enamine | EN300-1961763-0.05g |
3-(bromomethyl)-5-(trifluoromethyl)-1H-pyrazole |
69918-48-5 | 95% | 0.05g |
$332.0 | 2023-09-17 | |
| Enamine | EN300-1961763-0.1g |
3-(bromomethyl)-5-(trifluoromethyl)-1H-pyrazole |
69918-48-5 | 95% | 0.1g |
$497.0 | 2023-09-17 | |
| Enamine | EN300-1961763-0.25g |
3-(bromomethyl)-5-(trifluoromethyl)-1H-pyrazole |
69918-48-5 | 95% | 0.25g |
$708.0 | 2023-09-17 | |
| Enamine | EN300-1961763-0.5g |
3-(bromomethyl)-5-(trifluoromethyl)-1H-pyrazole |
69918-48-5 | 95% | 0.5g |
$1113.0 | 2023-09-17 | |
| Enamine | EN300-1961763-1.0g |
3-(bromomethyl)-5-(trifluoromethyl)-1H-pyrazole |
69918-48-5 | 95% | 1g |
$1429.0 | 2023-05-31 | |
| Enamine | EN300-1961763-2.5g |
3-(bromomethyl)-5-(trifluoromethyl)-1H-pyrazole |
69918-48-5 | 95% | 2.5g |
$2800.0 | 2023-09-17 | |
| Enamine | EN300-1961763-5.0g |
3-(bromomethyl)-5-(trifluoromethyl)-1H-pyrazole |
69918-48-5 | 95% | 5g |
$4143.0 | 2023-05-31 | |
| Enamine | EN300-1961763-10.0g |
3-(bromomethyl)-5-(trifluoromethyl)-1H-pyrazole |
69918-48-5 | 95% | 10g |
$6144.0 | 2023-05-31 | |
| Aaron | AR017ODR-50mg |
3-Bromomethyl-5-trifluoromethyl-1H-pyrazole |
69918-48-5 | 95% | 50mg |
$482.00 | 2025-02-14 |
3-(bromomethyl)-5-(trifluoromethyl)-1H-pyrazole Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 3-(bromomethyl)-5-(trifluoromethyl)-1H-pyrazole
3-(Bromomethyl)-5-(Trifluoromethyl)-1H-Pyrazole: A Comprehensive Overview
3-(Bromomethyl)-5-(Trifluoromethyl)-1H-Pyrazole, also known by its CAS number 69918-48-5, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of pyrazoles, which are five-membered aromatic heterocycles containing two nitrogen atoms. The presence of a bromomethyl group at position 3 and a trifluoromethyl group at position 5 imparts unique electronic and structural properties to this molecule, making it a valuable building block in various chemical reactions and applications.
The structure of 3-(Bromomethyl)-5-(Trifluoromethyl)-1H-Pyrazole is characterized by its aromatic pyrazole ring, which is highly conjugated and provides stability to the molecule. The bromomethyl group (-CH2Br) at position 3 introduces reactivity due to the electrophilic nature of the bromine atom, while the trifluoromethyl group (-CF3) at position 5 contributes to both electron-withdrawing effects and steric hindrance. These features make the compound versatile for use in nucleophilic substitutions, cross-coupling reactions, and other transformations commonly employed in organic synthesis.
Recent studies have highlighted the potential of 3-(Bromomethyl)-5-(Trifluoromethyl)-1H-Pyrazole in the development of advanced materials. For instance, researchers have explored its role as a precursor for synthesizing pyrazole-based polymers with tailored electronic properties. These polymers exhibit promising applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to their high conductivity and stability under various conditions.
In addition to its role in materials science, this compound has also been investigated for its potential in medicinal chemistry. The pyrazole ring is known for its ability to act as a bioisostere for other heterocycles, making it a valuable scaffold for drug design. The bromomethyl group provides sites for further functionalization, enabling the creation of diverse bioactive molecules with potential therapeutic applications. Recent research has focused on its use as an intermediate in the synthesis of kinase inhibitors and other enzyme-targeting agents.
The synthesis of 3-(Bromomethyl)-5-(Trifluoromethyl)-1H-Pyrazole typically involves multi-step processes that combine nucleophilic aromatic substitution with fluorination techniques. One common approach involves the reaction of a substituted pyrazole derivative with a brominating agent under controlled conditions. The optimization of these reaction conditions has been a focus of recent studies, with researchers exploring the use of microwave-assisted synthesis and catalytic systems to enhance yield and selectivity.
The physical properties of this compound are also worth noting. It has a melting point of approximately 120°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its stability under thermal and oxidative conditions makes it suitable for use in various industrial processes. Furthermore, its spectroscopic data, including UV-Vis absorption bands and NMR signals, have been well-documented, facilitating its identification and characterization in complex mixtures.
In terms of environmental impact, studies have shown that 3-(Bromomethyl)-5-(Trifluoromethyl)-1H-Pyrazole exhibits low toxicity towards aquatic organisms when present at concentrations typically encountered in industrial settings. However, further research is needed to fully understand its long-term ecological effects and degradation pathways under different environmental conditions.
The versatility of 3-(Bromomethyl)-5-(Trifluoromethyl)-1H-Pyrazole as a chemical building block continues to drive innovation across multiple disciplines. Its unique combination of reactivity, stability, and structural diversity positions it as a key compound in the development of new materials, pharmaceuticals, and chemical processes. As research into this compound progresses, it is anticipated that new applications will emerge, further solidifying its importance in modern chemistry.
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